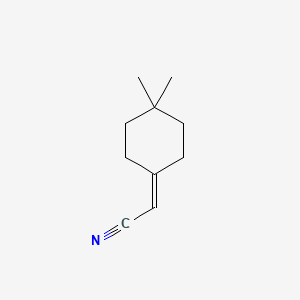

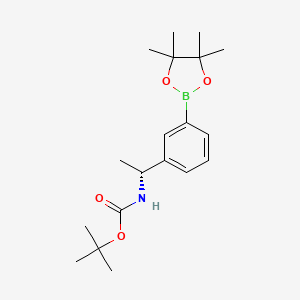

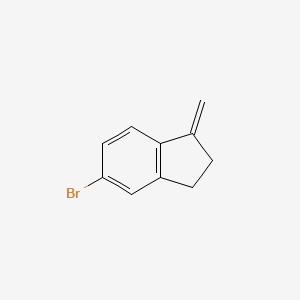

![molecular formula C9H10N4 B1397206 2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine CAS No. 482344-75-2](/img/structure/B1397206.png)

2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine

Vue d'ensemble

Description

“2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine” is an organic compound that belongs to the class of phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The empirical formula of this compound is C9H10N4 and it has a molecular weight of 174.20 .

Applications De Recherche Scientifique

Therapeutic Applications

- Scientific Field : Medicinal Chemistry

- Application Summary : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Methods of Application : The structural characteristics of both 1,2,3- and 1,2,4-triazoles allow them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

- Results or Outcomes : These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Anticancer Agents

- Scientific Field : Oncology

- Application Summary : Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .

- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antifungal Agents

- Scientific Field : Pharmacology

- Application Summary : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial and antifungal . The commercially available triazole-containing drugs include fluconazole and voriconazole .

- Methods of Application : These drugs are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

- Results or Outcomes : These drugs have proven to be effective against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .

Applications in Organic Synthesis and Materials Science

- Scientific Field : Organic Chemistry and Materials Science

- Application Summary : 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- Methods of Application : The triazole ring can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

- Results or Outcomes : These compounds have been used to create a variety of novel bioactive molecules .

Antioxidant Agents

- Scientific Field : Pharmacology

- Application Summary : Triazole derivatives have been found to possess antioxidant properties . Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect cells against oxidative injury .

- Methods of Application : These compounds can be synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .

- Results or Outcomes : The antioxidant activity of these compounds can contribute to their therapeutic importance .

Applications in Agriculture

- Scientific Field : Agriculture

- Application Summary : Some triazole derivatives have been used in agriculture as fungicides .

- Methods of Application : These compounds can be applied to crops to control fungal diseases .

- Results or Outcomes : The use of these compounds can help to increase crop yield by reducing the impact of fungal diseases .

Propriétés

IUPAC Name |

2-methyl-5-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-2-3-7(4-8(6)10)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQFXOXZMRYLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

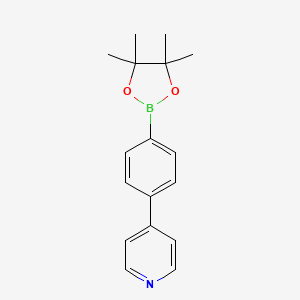

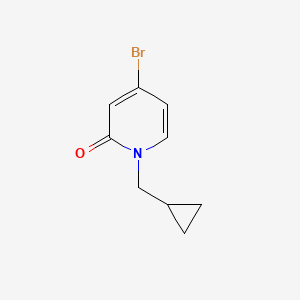

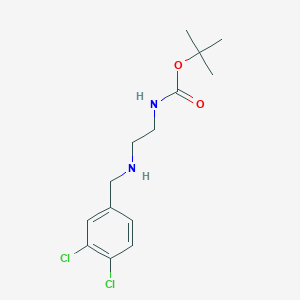

![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)